REACTION_CXSMILES
|
O[CH:2]([C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10]([OH:12])=[O:11])[CH2:3][CH3:4].S(Cl)(C1C=CC(C)=CC=1)(=O)=O>ClCCl>[CH2:3]([CH:2]1[O:12][C:10](=[O:11])[C:6]2[S:7][CH:8]=[CH:9][C:5]1=2)[CH3:4]
|
Name
|
3-(1-Hydroxy-propyl)-thiophene-2-carboxylic acid
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
OC(CC)C1=C(SC=C1)C(=O)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
triethylamide
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
the product is purified by chromatography (silica gel, 20% ethyl acetate/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C2=C(C(O1)=O)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 296.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |